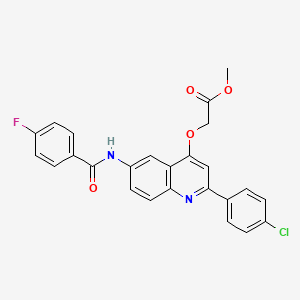

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate

Description

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate is a quinoline-based small molecule characterized by a 4-chlorophenyl substituent at position 2, a 4-fluorobenzamido group at position 6, and a methoxyacetate side chain at position 4 of the quinoline core. Its molecular formula is C₂₅H₁₈ClFN₂O₄, with a calculated molecular weight of 464.88 g/mol.

Properties

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-6-[(4-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-2-6-17(26)7-3-15)29-21-11-10-19(12-20(21)23)28-25(31)16-4-8-18(27)9-5-16/h2-13H,14H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTQQODIFQAQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and fluorobenzamido groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, focusing on scientific research, including synthesis methods, biological activities, and case studies that highlight its relevance.

Synthesis Overview

- Starting Materials : The synthesis often begins with readily available quinoline derivatives.

- Functionalization : Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic additions.

- Final Derivation : The final product is obtained through esterification with methyl acetate.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance, derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting potential as antituberculosis agents .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. A related compound was found to inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is believed to involve interference with cellular pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The efficacy of this compound and its analogs can be attributed to specific structural features:

- Electron-Withdrawing Groups : The presence of halogen substituents enhances biological activity by stabilizing reactive intermediates.

- Functional Groups : The introduction of amide linkages has been shown to improve solubility and bioavailability.

Case Studies

- Antimicrobial Screening : A study involving a series of quinoline derivatives highlighted the significant antimicrobial activity of compounds with similar structures to this compound against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Testing : Another investigation assessed the anticancer properties of quinoline derivatives, revealing that modifications in the side chains could lead to enhanced selectivity and potency against specific cancer types .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting experimental findings and guiding further modifications for improved efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Molecular Weight and Polarity: The target compound’s molecular weight (464.88 g/mol) is higher than analogs with fewer halogenated groups (e.g., 434.42 g/mol for the furan-containing analog) but lower than the trimethoxybenzamide derivative (478.93 g/mol) due to the latter’s bulky substituents .

Hydrogen Bonding and Crystal Packing :

- The bis-CF₃ analog exhibits intermolecular C–H⋯O hydrogen bonds, contributing to its crystalline stability and dihedral angle of 1.59° between aromatic planes . Similar interactions are likely in the target compound, given its amide and ester functionalities.

Synthetic Accessibility: The target compound’s synthesis may follow a Suzuki-Miyaura coupling route, as seen in related quinoline derivatives (e.g., boronate intermediates in ), though direct procedural details are unavailable . Yields for analogs vary widely; for instance, a structurally related compound (4k in ) was synthesized in 60.85% yield, suggesting moderate efficiency for such reactions .

Research Findings and Implications

- Structural Insights : The 4-fluorobenzamido group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins, as seen in FABP inhibitors .

- Screening Potential: Analogs listed in (e.g., L482-1775, L487-0394) are available in milligram quantities, making them viable candidates for high-throughput screening against disease targets .

- Computational Predictions: The ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate () has a high XLogP3 value (6.1), indicating lipophilicity that could limit solubility but improve membrane permeability .

Biological Activity

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate, with the CAS number 1358620-09-3, is a synthetic compound notable for its complex quinoline structure, which has been linked to diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with chlorophenyl and fluorobenzamido groups. Its molecular formula is , and it has a molecular weight of approximately 464.88 g/mol. The presence of these functional groups is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar quinoline structures exhibit significant biological activities, including:

- Antimicrobial : Demonstrated effectiveness against various pathogens.

- Anti-inflammatory : Potential to reduce inflammation-related processes.

- Anticancer : Activity against cancer cell lines through modulation of signaling pathways.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. | |

| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines. | |

| Anticancer | Induces apoptosis in various cancer cell lines. |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The following pathways are hypothesized based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, particularly those linked to inflammation and cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmission and cellular responses.

Study on Antimicrobial Activity

In a study assessing the compound's efficacy against Mycobacterium tuberculosis H37Ra, it was found to have noteworthy inhibitory concentrations (IC50 and IC90 values), indicating its potential as an antimicrobial agent in tuberculosis treatment.

Study on Anticancer Properties

Research involving various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation, suggesting a promising avenue for cancer therapy development.

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Friedländer condensation of aniline derivatives with ketones under acidic/basic catalysis (e.g., H₂SO₄ or KOH) .

Substituent Introduction :

- Chlorophenyl group: Electrophilic aromatic substitution (Cl₂/FeCl₃).

- Fluorobenzamido group: Amidation using 4-fluorobenzoyl chloride in anhydrous DMF with Et₃N as a base .

Acetoxy Coupling : Reaction of the quinoline intermediate with methyl chloroacetate in the presence of NaH or K₂CO₃ in THF at 60–80°C .

Optimization Tips :

- Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65% after purification (silica gel chromatography) .

Basic Question: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl ester at δ 3.7–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₅H₁₈ClFN₂O₄: 489.0985) .

- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement (e.g., C–O bond lengths ~1.36 Å; dihedral angles between quinoline and benzamido groups) .

- HPLC : Purity assessment (>95% via C18 column, acetonitrile/water gradient) .

Basic Question: How can researchers initially screen this compound for biological activity?

Answer:

- Antitumor Activity :

- In vitro : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells; compare to cisplatin controls) .

- Mechanism : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Antimicrobial Activity :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Enzyme Inhibition :

- AChE Inhibition : Ellman’s assay with donepezil as a positive control .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Compound Purity : Reassess via HPLC and NMR; impurities >1% can skew results .

- Structural Confirmation : Verify regiochemistry (e.g., NOESY NMR to confirm substituent orientation) .

- Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and multiple replicates .

Advanced Question: What strategies optimize the synthetic route for large-scale production while maintaining yield?

Answer:

- Catalyst Screening : Replace traditional bases with DBU or DMAP for faster amidation .

- Solvent Optimization : Use DMSO instead of DMF for higher solubility of intermediates .

- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., Friedländer step in <2 hrs vs. 24 hrs batch) .

- Green Chemistry : Replace NaH with biodegradable bases (e.g., KOtBu) in coupling steps .

Advanced Question: How can computational methods elucidate the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to AChE (PDB ID: 4EY7) or kinase domains (e.g., EGFR). Key interactions include H-bonding with fluorobenzamido and π-π stacking with quinoline .

- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .

- QSAR Models : Correlate substituent electronegativity (Cl, F) with IC₅₀ values to guide structural modifications .

Advanced Question: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

- X-ray Co-crystallization : Resolve inhibitor-enzyme complexes (e.g., with AChE) using SHELXD for phasing .

Advanced Question: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

- Formulation Adjustments : Use DMSO/PEG-400 mixtures (<1% final concentration) .

- Prodrug Design : Synthesize phosphate esters for improved hydrophilicity .

- Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability (e.g., 80% loading efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.